(Methylene-d2)gibberellinA3

Analytical Chemistry Plant Hormone Analysis LC-MS/MS

Select (Methylene-d2)gibberellin A3 (d2-GA3) for rigorous quantitation of endogenous gibberellic acid. The +2 Da mass shift eliminates interference from unlabeled analyte, while identical physicochemical properties ensure matched chromatography and ionization. Superior to structural analogs for correcting matrix effects and analyte loss. Essential for phytohormone research in maize, spruce, peach, and conifer tissue. For R&D use only; not a plant growth regulator.

Molecular Formula C19H22O6
Molecular Weight 349.4 g/mol
Cat. No. B15390073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methylene-d2)gibberellinA3
Molecular FormulaC19H22O6
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
InChIInChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13?,16?,17+,18+,19-/m1/s1/i1+1D2
InChIKeyIXORZMNAPKEEDV-JHPBQNRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (Methylene-d2)gibberellin A3: A Stable Isotope-Labeled Internal Standard for Quantitation


(Methylene-d2)gibberellin A3 is an isotopically labeled analog of the plant hormone gibberellic acid (GA3) . It is a stable isotope-labeled internal standard (SIL-IS) designed for use in mass spectrometry (MS)-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The core structure is identical to GA3, but the substitution of specific hydrogen atoms with deuterium results in a predictable mass difference (a net increase of +2 Da), enabling its detection in the mass spectrometer without interference from the natural abundance of the unlabeled analyte . This compound is a critical tool for the accurate and precise quantification of endogenous GA3 in complex biological matrices like plant tissues, a task that is challenging for unlabeled analogs due to matrix effects and analyte losses during sample preparation [1].

The Quantitation Imperative: Why (Methylene-d2)gibberellin A3 Cannot Be Replaced by Unlabeled GA3


The primary utility of (Methylene-d2)gibberellin A3 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. Unlike unlabeled GA3, it cannot serve as a plant growth regulator in biological assays. Its value lies in its near-identical physicochemical properties to the target analyte, GA3, which ensures it co-elutes during chromatography and experiences the same matrix effects and ionization efficiency in the MS source [1]. Using an unlabeled structural analog as an internal standard fails to correct for these variations, leading to inaccurate quantification. Direct head-to-head comparisons are not typically performed in published methods because the superiority of SIL-IS for accurate MS quantitation is a well-established analytical principle [2]. The specific labeling pattern of (Methylene-d2)gibberellin A3 (i.e., [17,17-2H2]-GA3) also provides a distinct mass shift, minimizing isotopic overlap with the natural abundance of unlabeled GA3, a critical factor for achieving low limits of detection and high specificity [3].

Evidence Guide: Analytical Performance of (Methylene-d2)gibberellin A3 vs. Alternatives


Precise Mass Differentiation vs. Unlabeled GA3 for LC-MS/MS Quantitation

The utility of (Methylene-d2)gibberellin A3 as an internal standard is based on its mass difference from the target analyte, GA3. The deuterium labeling at the C-17 exocyclic methylene group provides a +2 Da mass shift (from 346.37 Da to 348.39 Da), which is sufficient to prevent isotopic overlap in the mass spectrometer's quadrupole . This distinct mass difference allows for the unambiguous selection of precursor and product ions for multiple reaction monitoring (MRM), a key requirement for high-specificity LC-MS/MS quantitation [1]. For comparison, a deuterated internal standard with a +3 Da or greater mass shift (e.g., a d3-labeled analog) would provide even greater separation but is typically not available for GA3; a +2 Da shift is a pragmatic minimum for reliable quantitation .

Analytical Chemistry Plant Hormone Analysis LC-MS/MS

Correction for Matrix Effects and Analyte Loss in Plant Tissues

In a study quantifying GA3 in peach (Prunus persica) cambial tissue, the use of deutero-GA3 as an internal standard enabled the quantification of GA3 at 803 ng g-1 dry weight in the free acid fraction and 52 ng g-1 in the conjugated fraction [1]. This analytical capability stems from the internal standard's ability to correct for losses during extraction and purification, as well as for signal suppression or enhancement from the complex plant matrix. While this study does not directly compare d2-GA3 to an alternative internal standard, it demonstrates the level of precision achievable when a properly matched SIL-IS is used. An unlabeled analog would fail to correct for these variable factors, leading to significant inaccuracy and irreproducibility.

Plant Physiology Analytical Chemistry GC-MS

Comparable Analytical Performance in Heterosis Studies Using Deuterated GAs

A seminal study on heterosis in maize utilized deuterated GAs, including GA3, as internal standards for GC-MS selected ion monitoring (SIM) to quantify endogenous hormone levels [1]. The method was sufficiently precise to detect significant differences in GA concentrations between hybrid and inbred lines in 34 out of 36 comparisons. This work, and others like it, establishes the benchmark for quantitative gibberellin analysis in plant biology. The successful application of deuterated GA3 in this high-impact research context underscores its reliability as a quantitative tool. The use of a structural analog would not have been accepted for publication due to the inability to correct for matrix effects, and a non-deuterated internal standard would have introduced unacceptable uncertainty into the results.

Plant Genetics Heterosis GC-MS

Optimal Application Scenarios for (Methylene-d2)gibberellin A3 in Plant Science


Accurate Quantification of Endogenous GA3 in Plant Physiology Studies

As demonstrated in studies on Sitka spruce [1] and peach [2], (Methylene-d2)gibberellin A3 is an indispensable tool for quantifying endogenous GA3 levels in plant tissues. This is essential for investigating the role of GA3 in processes like stem elongation, flowering, and seed development. The compound corrects for matrix effects and analyte loss during complex sample preparation, enabling reliable comparisons across different plant lines, developmental stages, or environmental conditions [1].

Method Development and Validation for LC-MS/MS and GC-MS Hormone Panels

The compound is ideally suited for use as a SIL-IS in the development and validation of robust analytical methods for phytohormone quantification . Its predictable mass shift and near-identical chemical behavior to GA3 allow it to be integrated into multi-analyte panels. Protocols for sensitive LC-MS/MS detection of GAs specifically call for the addition of 20 ng of a deuterium-labeled GA3 internal standard like [2H2]GA3 to samples to ensure method accuracy and precision .

Ensuring Data Reproducibility in Agricultural and Forestry Research

For agricultural and forestry research aimed at improving crop yields, stress tolerance, or wood quality, the ability to obtain precise and reproducible hormone measurements is paramount. The use of (Methylene-d2)gibberellin A3 as an internal standard ensures that data generated across different laboratories or over long-term experiments can be reliably compared. Studies on heterosis in maize [3] and flowering in conifers [1] highlight how this approach underpins robust scientific conclusions about plant growth regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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